

Application Notes and Protocols: Citrate Synthesis of Gold Nanoparticles

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Compound of Interest

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This document provides a detailed protocol for the synthesis of gold nanoparticles (AuNPs) via the **citrate** reduction method, commonly known as the Turkevich method. This approach is widely recognized for its simplicity, reliability, and ability to produce AuNPs with controlled sizes.[1] The protocol is intended for research and development applications, including those in drug delivery, diagnostics, and catalysis.

Introduction

The synthesis of gold nanoparticles through the reduction of a gold salt, such as hydrogen tetrachloroaurate (HAuCl_4), by a reducing agent is a fundamental technique in nanotechnology.[1][2] The Turkevich method, first reported in 1951, utilizes trisodium **citrate** as both the reducing and capping agent.[2][3] In this process, **citrate** ions reduce Au^{3+} ions to metallic gold (Au^0), which then nucleate and grow into nanoparticles.[1] The **citrate** ions also adsorb onto the surface of the nanoparticles, providing electrostatic stabilization and preventing aggregation.[1][4] The size of the resulting AuNPs can be tuned by varying the molar ratio of **citrate** to gold.[3][5]

Experimental Protocol: Turkevich Method

This protocol details the steps for synthesizing spherical gold nanoparticles with diameters in the range of 15-30 nm.[3][5]

2.1. Materials and Reagents

- Hydrogen tetrachloroaurate (III) trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Trisodium **citrate** dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Deionized (DI) water or Milli-Q water
- Glassware (e.g., Erlenmeyer flask, beaker, graduated cylinders)
- Magnetic stir bar and stirring hot plate
- Condenser (optional, to prevent solvent evaporation)

2.2. Preparation of Stock Solutions

It is recommended to prepare fresh solutions, especially the sodium **citrate** solution, for optimal results.[\[4\]](#)

- 10.0 mM Hydrogen Tetrachloroaurate (HAuCl_4) Stock Solution:
 - To prepare a 10.0 mM stock solution, dissolve 1.0 g of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ in 250 mL of DI water.[\[4\]](#)
 - Store this solution in a brown bottle, as it is light-sensitive. It can be kept for an extended period under these conditions.[\[4\]](#)
- 1.0 mM HAuCl_4 Working Solution:
 - Dilute 25 mL of the 10.0 mM HAuCl_4 stock solution to a final volume of 250 mL with DI water.[\[4\]](#)
- 1% (w/v) Trisodium **Citrate** Solution:
 - Dissolve 0.5 g of trisodium **citrate** dihydrate in 50 mL of DI water.[\[4\]](#) It is best to make this solution fresh before each synthesis.[\[4\]](#)

2.3. Synthesis Procedure

- Rinse all glassware thoroughly with pure water before use.[\[4\]](#)
- Add 20 mL of the 1.0 mM HAuCl₄ working solution to a 50 mL Erlenmeyer flask containing a magnetic stir bar.[\[4\]](#)
- Place the flask on a stirring hot plate and bring the solution to a rolling boil with vigorous stirring.[\[4\]](#) If using a condenser, attach it to the flask.
- Once boiling, quickly add 2 mL of the 1% trisodium **citrate** solution to the rapidly stirred HAuCl₄ solution.[\[4\]](#)
- Observe the color change of the solution. The solution will initially be a pale yellow, then transition to colorless, bluish-gray, and finally to a deep wine-red color.[\[6\]](#) This final color indicates the formation of gold nanoparticles.[\[6\]](#)
- Continue heating and stirring for approximately 10-20 minutes until the color is stable.[\[4\]](#)[\[6\]](#)
- Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
- Store the resulting colloidal gold solution in a clean, sealed container.

Characterization

The synthesized gold nanoparticles can be characterized using various techniques:

- UV-Vis Spectroscopy: To confirm the formation of AuNPs and determine their approximate size and concentration. The characteristic surface plasmon resonance (SPR) peak for spherical AuNPs typically appears around 520 nm.[\[6\]](#)[\[7\]](#)
- Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[\[2\]](#)[\[8\]](#)
- Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.[\[6\]](#)[\[9\]](#)
- Zeta Potential: To assess the surface charge and colloidal stability of the nanoparticles.[\[2\]](#)[\[9\]](#)

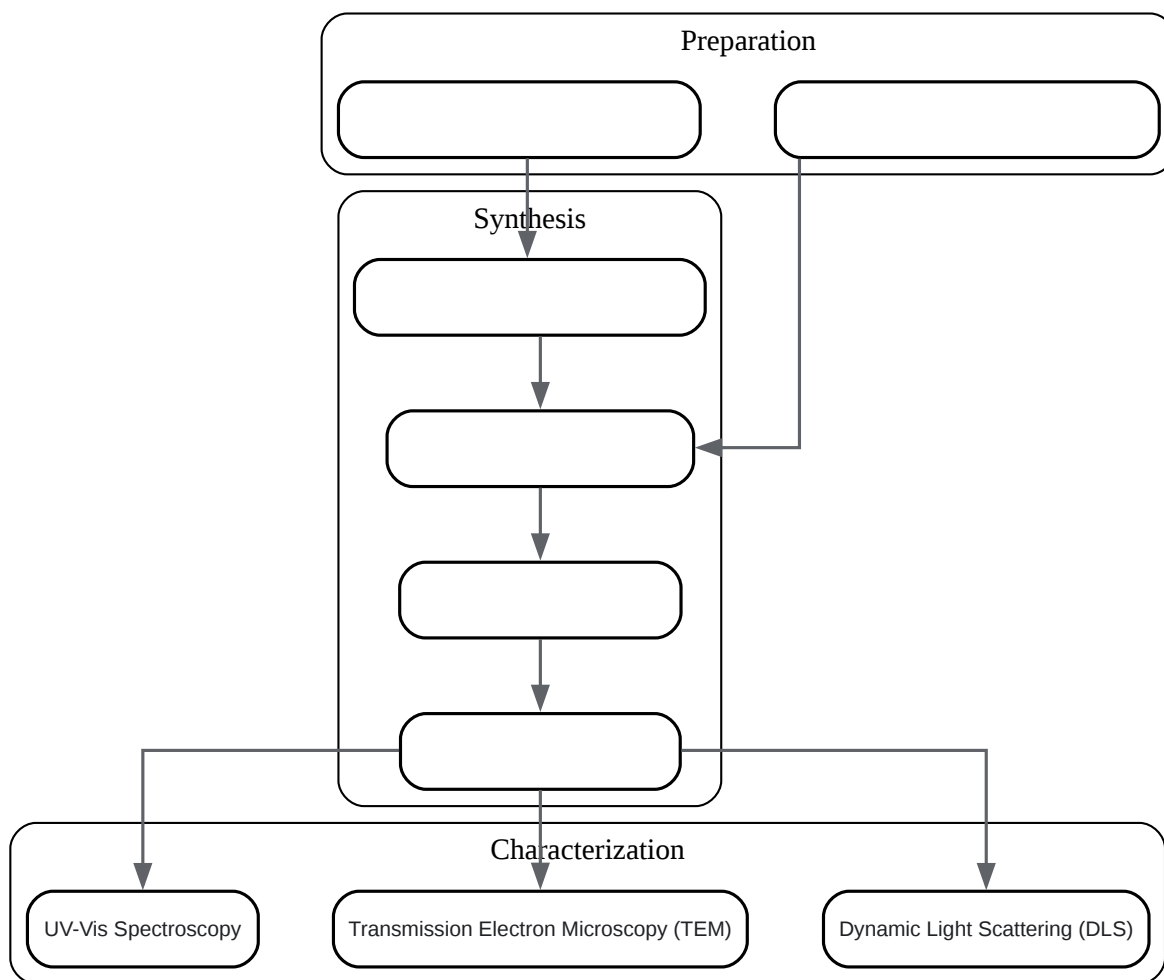
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

Parameter	Value	Unit	Notes
Reagents			
HAuCl ₄ ·3H ₂ O Solution Volume	20	mL	[4]
HAuCl ₄ ·3H ₂ O Solution Concentration	1.0	mM	[4]
Trisodium Citrate Solution Volume	2	mL	[4]
Trisodium Citrate Solution Concentration	1% (w/v)	Approximately 34 mM. [4]	
Reaction Conditions			
Reaction Temperature	Boiling	°C	Approximately 100 °C. [4][8]
Stirring Rate	Vigorous	rpm	Not specified, but should be rapid.[4]
Reaction Time	10 - 20	minutes	[4][6]
Expected Nanoparticle Properties			
Expected Size Range	15 - 30	nm	[3][5]
Color of Colloid	Deep Red	[4]	
UV-Vis Absorbance Maximum (λ _{max})	~520	nm	[6][7]

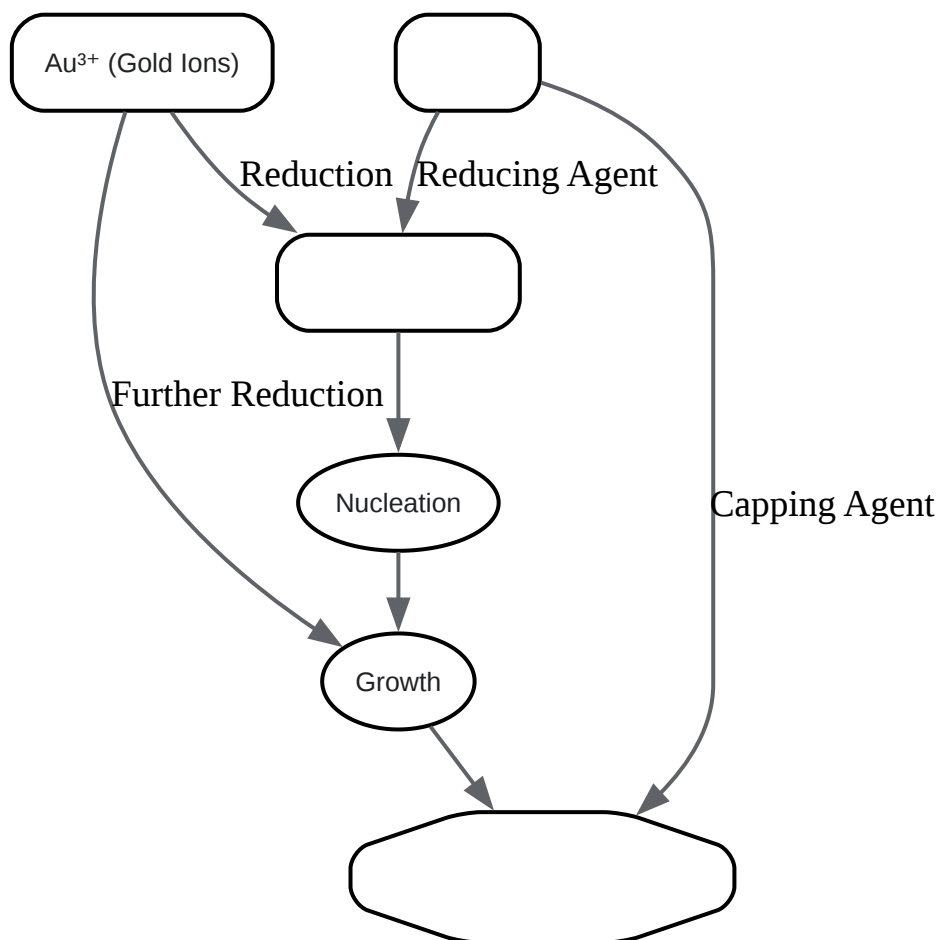
Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Gold Nanoparticle Synthesis



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Caption: Workflow for **citrate** synthesis of gold nanoparticles.

Citrate Reduction of Gold Ions Signaling Pathway

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Caption: Mechanism of gold nanoparticle formation via **citrate** reduction.

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